molecular formula C13H28O2Si B14470707 2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one CAS No. 65651-50-5

2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one

Cat. No.: B14470707
CAS No.: 65651-50-5
M. Wt: 244.44 g/mol
InChI Key: AYUVNVGIOHRKGW-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one is an organic compound characterized by the presence of a trimethylsilyl group and a ketone functional group. This compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups and an oxygen atom. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one typically involves the introduction of the trimethylsilyl group to a precursor molecule. One common method is the reaction of a ketone with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like pyridine. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the successful formation of the trimethylsilyl ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the derivatization of biological molecules for analysis by gas chromatography or mass spectrometry.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one involves its ability to act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, revealing the original functional group. This property is particularly useful in multi-step organic syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one is unique due to its specific structure, which combines a trimethylsilyl group with a ketone functional group. This combination imparts distinct chemical properties, such as increased volatility and stability, making it valuable in various applications .

Properties

CAS No.

65651-50-5

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

2,6,6-trimethyl-5-trimethylsilyloxyheptan-3-one

InChI

InChI=1S/C13H28O2Si/c1-10(2)11(14)9-12(13(3,4)5)15-16(6,7)8/h10,12H,9H2,1-8H3

InChI Key

AYUVNVGIOHRKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(C(C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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